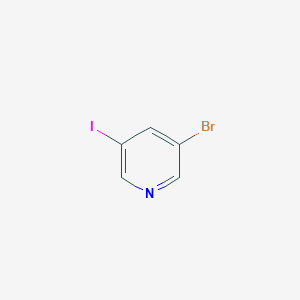

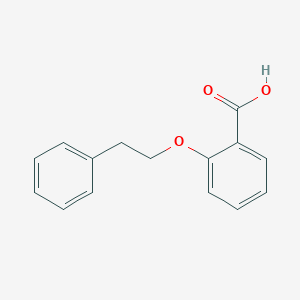

2-(2-フェニルエトキシ)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Phenylethoxy)benzoic acid (also known as 2-Phenylethoxybenzoic acid, or PEBA) is a naturally-occurring phenolic compound found in a variety of plants, including the bark of the willow tree. It is an aromatic compound with a distinct sweet smell, and is used as a flavoring agent in food and beverages. It is also used in the synthesis of various pharmaceuticals and other chemicals. PEBA has been studied extensively for its potential therapeutic effects, and is of particular interest due to its anti-inflammatory and antioxidant properties.

科学的研究の応用

腐食抑制

安息香酸誘導体は、その腐食抑制特性について研究されています。「2-(2-フェニルエトキシ)安息香酸」は、特に酸性環境における腐食から金属を保護する効果について研究されている可能性があります。

これらの推測される用途は、さまざまな科学分野における安息香酸誘導体の一般的な用途に基づいています . これらの分野で「2-(2-フェニルエトキシ)安息香酸」が果たし得る特定の役割を確認するためには、さらなる研究と実験が必要となるでしょう。

作用機序

Target of Action

Benzoic acid derivatives, which include 2-(2-phenylethoxy)benzoic acid, are known to interact with various biological targets . For instance, benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used in the treatment of urea cycle disorders due to its ability to bind amino acids .

Mode of Action

For example, they can be activated towards free radical attack, particularly at the benzylic position . This activation enhances their reactivity in SN1, SN2, and E1 reactions .

Biochemical Pathways

Benzoic acids are known to be the building blocks of most phenolic compounds in foods . They are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A related compound, 5-acetamido-2-hydroxy benzoic acid, has been studied and found to have good bioavailability and binding affinity with the cox-2 receptor

Result of Action

For example, they have been found to inhibit seed germination and compromise the activity of the antioxidant system, leading to senescence and necrosis in tobacco leaves .

Action Environment

The action environment can significantly influence the efficacy and stability of 2-(2-Phenylethoxy)benzoic acid. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the nature of its interactions with biological targets .

特性

IUPAC Name |

2-(2-phenylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOIMVFHYUQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580052 |

Source

|

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883546-53-0 |

Source

|

| Record name | 2-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)